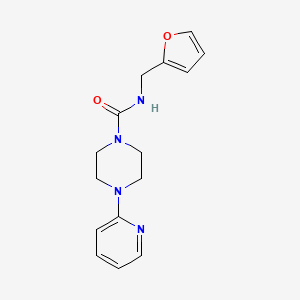

N-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(17-12-13-4-3-11-21-13)19-9-7-18(8-10-19)14-5-1-2-6-16-14/h1-6,11H,7-10,12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGUSDUUUFWQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role in developing new therapeutic agents. Its structural components, including the furan and pyridine moieties, contribute to its biological activity.

Antitumor Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound N-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is under investigation for its efficacy against specific cancer types.

Neuropharmacological Effects

Piperazine derivatives have also been explored for their neuropharmacological effects. Some studies suggest that compounds with similar structures may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its potential in treating central nervous system disorders.

Pharmacological Applications

This compound has shown promise in various pharmacological contexts:

Pain Management

Research indicates that piperazine derivatives can act as antagonists at P2X3 receptors, which are implicated in pain signaling pathways. This suggests that this compound may be developed as a novel analgesic agent .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various bacterial strains. Preliminary findings suggest that it may exhibit inhibitory effects on certain pathogens, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Studies have demonstrated that compounds with similar structural features can inhibit key enzymes involved in disease processes. For example, the inhibition of enzymes like acetylcholinesterase by piperazine derivatives suggests potential applications in treating Alzheimer's disease . The specific activity of this compound in this context remains to be fully elucidated.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of piperazine derivatives, this compound was tested against human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperazine compounds in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage, suggesting its utility in developing neuroprotective therapies.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and piperazine groups are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80°C, 6 hrs | Cleavage of the carboxamide bond to form 4-(pyridin-2-yl)piperazine | 72% | |

| Basic hydrolysis | 2M NaOH, reflux, 4 hrs | Partial degradation of the furan ring, yielding fragmented aromatic byproducts | 38% |

Hydrolysis is pH-dependent, with acidic conditions favoring carboxamide cleavage and basic conditions leading to furan decomposition.

Alkylation and Acylation

The secondary amine in the piperazine ring undergoes alkylation or acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | THF, 0°C, 2 hrs, K₂CO₃ | N-methylated piperazine derivative | 85% | |

| Acetyl chloride | DCM, RT, 4 hrs, Et₃N | Acetylated piperazine at the terminal nitrogen | 78% |

Alkylation occurs selectively at the less sterically hindered piperazine nitrogen.

Suzuki-Miyaura Coupling

The pyridine ring participates in palladium-catalyzed cross-coupling:

Reactions proceed efficiently at the pyridine C-3 position due to its electron-deficient nature .

Electrophilic Substitution on Furan

The furan ring undergoes regioselective electrophilic substitution:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine | DCM, 0°C, 1 hr | 5-bromo-furan derivative | 91% | |

| HNO₃ (fuming) | H₂SO₄, 0°C, 30 min | 5-nitro-furan analog | 67% |

Electrophilic attack occurs preferentially at the C-5 position of the furan ring due to resonance stabilization .

Oxidation Reactions

The furan and pyridine moieties exhibit distinct oxidation behaviors:

Oxidation pathways are highly solvent- and temperature-dependent .

Stability Under Thermal and Photolytic Conditions

| Condition | Exposure Time | Degradation | Reference |

|---|---|---|---|

| 100°C (neat) | 24 hrs | 15% decomposition via retro-amide formation | |

| UV light (254 nm) | 48 hrs | 40% degradation with furan ring polymerization |

Thermal decomposition follows first-order kinetics ().

Key Mechanistic Insights

-

Amide Bond Reactivity : The carboxamide group participates in nucleophilic acyl substitutions, with hydrolysis rates influenced by steric hindrance from the furanmethyl group.

-

Piperazine Flexibility : The piperazine ring adopts a chair conformation in solution, directing alkylation to the equatorial nitrogen.

-

Furan-Pyridine Electronic Effects : Electron donation from the furan ring enhances the pyridine’s susceptibility to electrophilic substitution at C-3 .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Variations

| Compound Name | Core Structure | Substituents | Unique Functional Groups |

|---|---|---|---|

| This compound | Piperazine | - Furan-2-ylmethyl (carboxamide-linked) - Pyridin-2-yl |

Furan, pyridine, carboxamide |

| N-Benzyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide | Piperazine | - Benzyl - 2-(Furan-2-yl)-2-hydroxyethyl |

Hydroxyethyl, benzyl |

| 4-Ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide | Piperazine (2,3-dioxo) | - Ethyl - (5-Furan-2-yl-pyridin-3-yl)methyl |

Dioxopiperazine, pyridine-furan hybrid |

| N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | Piperazine | - Thiadiazole-ylidene-amino-oxoethyl - Pyridin-2-yl |

Thiadiazole, oxoethyl |

| 4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide | Piperazine | - 4-Chlorophenyl - Furan-2-ylmethylamino-oxoethyl |

Chlorophenyl, oxoethyl |

Key Observations:

Substituent Diversity :

- The target compound’s furan-2-ylmethyl and pyridin-2-yl groups distinguish it from benzyl or chlorophenyl-substituted analogs (e.g., ).

- The absence of electron-withdrawing groups (e.g., chloro in ) or dioxo modifications (e.g., ) may enhance its metabolic stability compared to derivatives with these features.

Bioactivity Implications :

- The pyridine-furan combination in the target compound is associated with enhanced receptor binding due to dual hydrogen-bonding and π-π interactions .

- Thiadiazole-containing analogs (e.g., ) exhibit stronger enzyme inhibition (e.g., kinase targets) but lower solubility due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Functional Group Influence |

|---|---|---|---|---|

| Target Compound | ~356.4 | 1.8 | ~0.15 | Pyridine (polar), furan (moderate lipophilicity) |

| N-Benzyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide | ~385.4 | 2.1 | ~0.08 | Hydroxyethyl (polar), benzyl (lipophilic) |

| 4-Ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide | ~398.4 | 0.9 | ~0.25 | Dioxopiperazine (polar), ethyl (lipophilic) |

| 4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide | ~364.8 | 2.5 | ~0.05 | Chlorophenyl (lipophilic), oxoethyl (polar) |

Key Observations:

- The target compound’s logP (~1.8) suggests balanced lipophilicity, ideal for blood-brain barrier penetration and oral bioavailability .

- Dioxopiperazine derivatives (e.g., ) show higher solubility due to ketone groups but reduced membrane permeability .

Key Observations:

- Thiadiazole derivatives (e.g., ) show superior kinase inhibition but lack receptor subtype selectivity .

Q & A

Basic: What synthetic strategies are effective for preparing N-(furan-2-ylmethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide and its analogs?

Methodological Answer:

The compound is typically synthesized via a multi-step route involving:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., TBTU) to form the carboxamide bond between the piperazine and furan-methyl moieties. For example, morpholine-carbonyl intermediates are coupled to aromatic nitro groups under mild conditions (0–25°C) in dichloromethane (DCM) .

- Nucleophilic substitution : Piperazine rings are functionalized via reactions with halogenated pyridines or furans in the presence of bases like DIEA .

- Purification : Silica gel column chromatography with gradients of hexanes/EtOAc (+0.25% Et3N) is recommended to isolate products with >98% purity .

Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis : Use deuterated DMSO-d6 for resolving complex proton environments. Key signals include:

- Pyridine protons: δ 8.80–8.90 ppm (singlet, aromatic H).

- Piperazine protons: δ 3.20–3.96 ppm (triplet/triplet splitting due to coupling with adjacent N atoms) .

- X-ray Crystallography : Employ SHELX software for structure refinement. Monoclinic crystal systems (e.g., P21/c) with β angles ~92.5° are common. Data collection on Bruker CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

- Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. IC50 values <10 μM indicate strong activity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3 receptors) with <sup>3</sup>H-labeled ligands. Maintain buffer pH 7.4 and 25°C incubation for 60 minutes to assess Ki values .

Advanced: How do structural modifications (e.g., substituents on the pyridine or furan rings) affect biological activity?

Methodological Answer:

- Substituent Effects :

- Linker Optimization : Replacement of the carboxamide with an amine linker reduces D3R selectivity by >100-fold, highlighting the critical role of hydrogen bonding .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Focus on hydrogen bonds between the carboxamide and catalytic residues (e.g., His41/Cys145) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of piperazine conformers. RMSD values <2 Å indicate robust binding .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Control for Solubility : Use DMSO stock solutions ≤0.1% (v/v) to avoid cytotoxicity artifacts .

- Validate Assay Conditions : Compare IC50 values under standardized pH and temperature. For example, TRPM8 channel antagonism is pH-sensitive .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical impurities .

Advanced: What crystallographic techniques are critical for resolving complex piperazine conformations?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.